molecular formula C18H25N3O2 B14304428 2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- CAS No. 113760-33-1

2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl-

Cat. No.: B14304428
CAS No.: 113760-33-1
M. Wt: 315.4 g/mol
InChI Key: WDDNSSDFEAIBRX-UHFFFAOYSA-N
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Description

2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the N,N-diethyl and 4-methyl groups.

    Morpholinecarboxamide Formation: The final step involves the formation of the morpholinecarboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

2-Morpholinecarboxamide, N,N-diethyl-6-(1H-indol-4-yl)-4-methyl- is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

CAS No.

113760-33-1

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N,N-diethyl-6-(1H-indol-4-yl)-4-methylmorpholine-2-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-4-21(5-2)18(22)17-12-20(3)11-16(23-17)14-7-6-8-15-13(14)9-10-19-15/h6-10,16-17,19H,4-5,11-12H2,1-3H3

InChI Key

WDDNSSDFEAIBRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(CC(O1)C2=C3C=CNC3=CC=C2)C

Origin of Product

United States

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